molecular formula C33H35FN2O6 B1231718 (3R,5R)-7-(2-(4-fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenyl-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid

(3R,5R)-7-(2-(4-fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenyl-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid

Cat. No. B1231718
M. Wt: 574.6 g/mol
InChI Key: CZBPKFICAYVHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ortho-hydroxyatorvastatin belongs to the class of organic compounds known as diphenylpyrroles. These are aromatic heterocyclic compounds with a structure based on a pyrrole ring linked to exactly two phenyl groups. Ortho-hydroxyatorvastatin is considered to be a practically insoluble (in water) and relatively neutral molecule. Ortho-hydroxyatorvastatin has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, ortho-hydroxyatorvastatin is primarily located in the cytoplasm and membrane (predicted from logP).

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Compounds with hydroxyphenyl groups, like Chlorogenic Acid (CGA), have been studied extensively for their antioxidant and anti-inflammatory properties. CGA, in particular, has demonstrated a wide range of therapeutic roles, including antioxidant activity, hepatoprotective, cardioprotective, and neuroprotective effects, among others (Naveed et al., 2018). These findings suggest that similar compounds may also possess significant antioxidant and anti-inflammatory capabilities, relevant in the prevention and treatment of diseases associated with oxidative stress and inflammation.

Chemosensory Applications

Fluorophenyl and hydroxyphenyl groups are often part of chemosensors designed for detecting various analytes, highlighting their importance in developing diagnostic tools and monitoring environmental contaminants. For example, compounds based on 4-methyl-2,6-diformylphenol (DFP), which shares structural similarities with the compound , have been used to detect metal ions, anions, and neutral molecules, showcasing the diverse chemosensory applications of such compounds (Roy, 2021).

Pharmaceutical Research

The pharmacological review of compounds with similar structures has called for further research to optimize their biological and pharmacological effects. This suggests a potential for such compounds to be used in developing new pharmaceuticals with applications in treating metabolic disorders, cardiovascular diseases, diabetes, obesity, and more, as indicated by the diverse roles of CGA (Naveed et al., 2018).

properties

IUPAC Name

7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBPKFICAYVHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-(4-Fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid

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